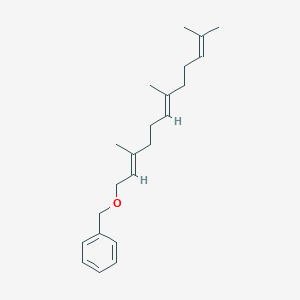

(E,E)-Farnesol Benzyl Ether

描述

(E,E)-Farnesol Benzyl Ether is an organic compound derived from farnesol, a naturally occurring sesquiterpene alcohol found in various essential oils

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-Farnesol Benzyl Ether typically involves the Williamson ether synthesis. This method entails the reaction of farnesol with benzyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and to ensure high yields of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality. The use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process .

化学反应分析

Deprotection of the Benzyl Ether Group

The benzyl ether group serves as a protective moiety for the hydroxyl group in (E,E)-farnesol. Key deprotection methods include:

Hydrogenolytic Cleavage

-

Reagents : H₂/Pd-C, Li–NH₃

-

Conditions : Catalytic hydrogenation (H₂, Pd-C) or reductive cleavage with Li in liquid NH₃ at −78 °C.

-

Outcome : Yields (E,E)-farnesol with retention of stereochemistry. Li–NH₃ reduction achieves 71% yield with minimal side reactions .

Acid-Catalyzed Cleavage

-

Reagents : BCl₃, pentamethylbenzene (cation scavenger)

-

Conditions : Low-temperature (−40 °C) treatment in dichloromethane.

-

Outcome : Efficient removal of the benzyl group without affecting double bonds in the farnesyl chain .

Oxidative Transformations

The conjugated diene system and ether functionality enable selective oxidation:

Epoxidation

-

Reagents : Peptidyl peracid catalysts (e.g., DIC/H₂O₂)

-

Conditions : Room temperature, THF solvent.

-

Outcome : Selective epoxidation at the 6,7-olefin position (remote from the benzyl ether), achieving >8:1 selectivity for the 6,7-epoxide over other positions .

Ozonolysis

-

Reagents : Ozone (O₃)

-

Conditions : Mild oxidative cleavage at −78 °C.

-

Outcome : Generates benzoic acid and (E,E)-farnesol-derived aldehydes .

Functionalization of the Isoprenoid Chain

The farnesyl backbone undergoes site-specific modifications:

Hypobromination

-

Reagents : N-Bromosuccinimide (NBS)

-

Conditions : THF/H₂O at 0 °C.

-

Outcome : Regioselective bromination at the 9,10-double bond, forming a dibromide intermediate for subsequent epoxidation .

Allylic Substitution

-

Reagents : Allylic phosphates, LiAlD₄

-

Conditions : THF at −78 °C.

-

Outcome : Deuterium incorporation at terminal methyl groups (e.g., [13,13-²H₂]-farnesol) .

Phosphorylation

-

Reagents : Dibenzyl N,N-diisopropyl phosphoramidite, CDI

-

Conditions : Prolonged coupling (7 days) with excess farnesyl phosphate.

-

Outcome : Forms glycosyl phosphate derivatives for lipidated glycan probes .

Mechanistic Insights

-

Steric Effects : The benzyl group influences reaction regioselectivity by sterically shielding proximal double bonds during epoxidation .

-

Electronic Effects : The ether oxygen participates in hydrogen-bonding interactions with catalysts, directing oxidation to remote olefins .

-

Deuterium Labeling : Allylic substitution reactions enable isotopic labeling for mechanistic studies of terpene cyclases .

科学研究应用

Applications in Perfumery and Cosmetics

Fragrance Component:

- (E,E)-Farnesol Benzyl Ether is utilized as a fragrance ingredient in various cosmetic formulations. Its floral odor enhances the scent profile of products such as lotions, shampoos, and soaps .

- It acts as a co-solvent that regulates the volatility of other fragrance components, ensuring a balanced release of scents over time .

Stability and Compatibility:

- The compound demonstrates good stability in formulations, making it suitable for long-term use in cosmetic products without significant degradation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens:

- It has been shown to inhibit the growth of Candida albicans , a common fungal pathogen, by acting as a quorum sensing molecule (QSM) . This property positions it as a potential agent for developing antifungal treatments.

- The compound's effectiveness in reducing germ tube formation in C. albicans suggests its role in controlling fungal virulence .

Therapeutic Potential

Research indicates that this compound may have implications in medical applications :

- Its involvement in calcium homeostasis suggests potential roles in neuroprotection and treatment strategies for conditions like Alzheimer's disease .

- Studies propose that farnesol derivatives could function as signaling molecules within biological systems, influencing cellular processes through receptor interactions .

Data Tables

The following table summarizes key properties and applications of this compound:

| Property/Aspect | Description |

|---|---|

| Chemical Structure | Derived from farnesol with a benzyl group attached |

| Odor Profile | Floral, enhancing sweet floral fragrances |

| Applications | Cosmetics, perfumes, antimicrobial agents |

| Stability | Good stability in various formulations |

| Antimicrobial Activity | Effective against C. albicans |

| Potential Therapeutic Uses | Neuroprotection, calcium homeostasis modulation |

Case Study 1: Antifungal Activity

A study investigated the effects of this compound on C. albicans. Results showed that concentrations as low as 1.2 μM significantly inhibited germ tube formation, indicating its potential use as an antifungal agent .

Case Study 2: Fragrance Stability

In formulations containing this compound, stability tests revealed minimal changes in scent profile over six months, highlighting its suitability for long-term cosmetic use .

作用机制

The mechanism of action of (E,E)-Farnesol Benzyl Ether involves its interaction with various molecular targets and pathways. The benzyl ether group can undergo enzymatic hydrolysis to release farnesol, which then exerts its biological effects. Farnesol is known to modulate the activity of enzymes involved in cell signaling pathways, such as protein kinases and phosphatases, leading to changes in cellular functions .

相似化合物的比较

Farnesol: The parent compound of (E,E)-Farnesol Benzyl Ether, known for its wide range of biological activities.

Geraniol Benzyl Ether: Another ether derivative with similar structural features but different biological properties.

Nerolidol Benzyl Ether: A related compound with distinct chemical and biological characteristics.

Uniqueness: this compound is unique due to its specific structural configuration and the presence of the benzyl ether group, which imparts enhanced stability and distinct reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

生物活性

(E,E)-Farnesol Benzyl Ether is an organic compound derived from farnesol, a naturally occurring sesquiterpene alcohol. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications, as well as its potential role in drug delivery systems. This article will explore the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and comparative analysis with related compounds.

Overview of this compound

- Chemical Structure : this compound is characterized by a benzyl ether functional group attached to the farnesol backbone.

- Molecular Weight : Approximately 250.36 g/mol.

- CAS Number : 56506-81-1.

Antimicrobial and Antifungal Properties

This compound has been investigated for its antimicrobial properties, particularly against various strains of bacteria and fungi. Its mode of action typically involves disrupting cellular membranes and inhibiting key enzymatic processes.

- Quorum Sensing Inhibition : Studies have shown that farnesol, particularly the E,E isomer, acts as a quorum sensing molecule in Candida albicans, inhibiting biofilm formation and reducing virulence factors such as germ tube formation (GTF) .

- Calcium Ion Regulation : Farnesol has been proposed to function as an endogenous inhibitor of N-type voltage-gated calcium channels, which may play a role in cellular signaling and homeostasis . This mechanism could be relevant for its therapeutic applications in conditions like Alzheimer’s disease.

Case Studies and Experimental Data

-

Study on Antifungal Activity :

Concentration (μM) GTF Reduction (%) 1.2 50 7.5 100 - Comparative Analysis with Farnesol Isomers :

-

Chemical Stability and Reactivity :

- The compound undergoes various chemical reactions including oxidation and reduction, which can influence its biological activity. For instance, oxidation can yield aldehydes or carboxylic acids that may have different biological effects compared to the parent compound .

Pharmacokinetics and Biochemical Pathways

The pharmacokinetics of this compound suggest it is absorbed efficiently due to its lipophilic nature, allowing it to interact with cell membranes effectively. Its biochemical pathways involve interactions with enzymes that modulate cellular responses to stress and infection.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, antifungal | Enhanced stability due to benzyl ether group |

| Farnesol | Quorum sensing in fungi | Precursor for insect juvenile hormones |

| Geraniol Benzyl Ether | Antimicrobial potential | Similar structure but different activity |

属性

IUPAC Name |

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O/c1-19(2)10-8-11-20(3)12-9-13-21(4)16-17-23-18-22-14-6-5-7-15-22/h5-7,10,12,14-16H,8-9,11,13,17-18H2,1-4H3/b20-12+,21-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBLEVIKIVYYCH-FJNYLYSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOCC1=CC=CC=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COCC1=CC=CC=C1)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。